
Perfluorooctanoic acid
Overview
Description
Perfluorooctanoic acid (PFOA; C8HF15O2) is a synthetic perfluorinated carboxylic acid characterized by a fully fluorinated eight-carbon chain and a terminal carboxylic acid group. This structure confers exceptional thermal and chemical stability, making PFOA resistant to environmental degradation . Historically, PFOA has been used in industrial applications such as fire-fighting foams, stain-resistant coatings, and as a surfactant in polymer production .
It has been detected globally in water, soil, and biological samples, including human serum, with concentrations ranging from 0.116 ng/g in agricultural soils to 2.19 μg/kg in poultry products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctanoic acid is typically synthesized through electrochemical fluorination or telomerization processes. In electrochemical fluorination, octanoyl chloride is treated with hydrofluoric acid, replacing all hydrogen atoms with fluorine. The resulting acyl fluoride is then hydrolyzed to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to ensure complete fluorination. The process is designed to produce large quantities of the compound efficiently while minimizing the release of harmful by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its strong carbon-fluorine bonds, it is highly resistant to degradation, making it a persistent environmental pollutant .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone under acidic conditions.
Reduction: Reduction reactions typically require high-energy conditions, such as the use of lithium aluminum hydride.
Major Products: The major products formed from these reactions include various fluorinated intermediates and, in some cases, defluorinated by-products. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Introduction to Perfluorooctanoic Acid
This compound (PFOA) is a synthetic chemical belonging to the family of per- and polyfluoroalkyl substances (PFAS). It has been widely used in various industrial applications and consumer products due to its unique chemical properties, such as resistance to heat, water, and oil. However, PFOA is persistent in the environment and has raised significant health concerns, leading to its phased-out production in many countries. This article explores the applications of PFOA, highlighting its industrial uses, health implications, and case studies that illustrate its impact.
Industrial Manufacturing
PFOA is primarily used in the production of fluoropolymers like polytetrafluoroethylene (PTFE), which is known for its non-stick properties. This application has made PFOA prevalent in cookware and industrial coatings . The chemical's ability to withstand high temperatures makes it valuable in industries requiring durable materials.
Consumer Products
In consumer goods, PFOA has been widely used in products such as water-repellent clothing, stain-resistant carpets, and food packaging materials. Its presence in these products raises concerns about leaching into food or the environment, leading to increased scrutiny from regulatory bodies .
Firefighting Foams
PFOA is a key ingredient in firefighting foams used for suppressing flammable liquid fires. The effectiveness of these foams has made them standard in emergency response situations; however, their environmental persistence poses risks of contamination .
Textile Treatments
The textile industry employs PFOA for enhancing fabric performance through water and stain resistance. This application contributes to consumer convenience but also raises questions regarding long-term exposure risks .
Medical Devices
PFOA's unique properties make it suitable for specific medical applications, including coatings on devices that require biocompatibility. However, the safety of these applications is under investigation due to potential health risks associated with PFOA exposure .
Health Implications of this compound
Research has increasingly focused on the health effects associated with PFOA exposure. Notable findings include:
- Cancer Risks : Epidemiological studies have linked PFOA exposure to various cancers, including kidney, testicular, prostate, and ovarian cancers . A cohort study involving workers exposed to PFOA revealed elevated mortality rates from kidney cancer and other diseases .
- Cholesterol Levels : Increased serum levels of PFOA have been associated with elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol . This correlation raises concerns about cardiovascular health among exposed populations.
- Immune System Effects : Animal studies have indicated that PFOA may impair immune function, leading to increased susceptibility to infections and other health issues .
Case Studies
- DuPont Chemical Plant Study : A comprehensive study involving 5,791 workers at a DuPont facility revealed significant associations between high serum levels of PFOA and increased mortality from various cancers including kidney cancer (SMR = 3.11) and diabetes mellitus (SMR = 1.90) .
- Longitudinal Studies : Research tracking individuals over time has shown a consistent link between elevated PFOA levels and adverse health outcomes such as hyperuricemia and chronic kidney disease .
- IARC Classification : The International Agency for Research on Cancer classified PFOA as carcinogenic to humans based on extensive literature reviews that highlighted its potential links to cancer development .
Mechanism of Action
Perfluorooctanoic acid exerts its effects primarily through its interaction with proteins and cellular pathways. The acid headgroup enables binding to proteins with fatty acid or hormone substrates, such as serum albumin and liver fatty acid-binding protein. It also interacts with nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Perfluorooctane Sulfonate (PFOS)
PFOS (C8HF17O3S), a sulfonic acid analog of PFOA, shares its eight-carbon fluorinated chain but differs in its sulfonate functional group. Key distinctions include:
- Toxicity: Both compounds disrupt lipid metabolism and thyroid function, but PFOS demonstrates greater immunotoxicity and neurotoxicity in rodent models .
- Regulatory Status : PFOS is listed under the Stockholm Convention on POPs, whereas PFOA faces restrictions under regional frameworks (e.g., EU REACH) .
Shorter-Chain Perfluoroalkyl Acids (e.g., PFHxA, PFPeA)
Shorter-chain compounds like perfluorohexanoic acid (PFHxA; C6) and perfluoropentanoic acid (PFPeA; C5) are increasingly used as PFOA substitutes. Differences include:
- Bioaccumulation : PFHxA bioaccumulates 40 times less than PFOA due to faster renal clearance and lower protein binding .
- Toxicity : Shorter chains show reduced hepatotoxicity and developmental effects, though PFPeA has been linked to endocrine disruption in aquatic species .
Longer-Chain Perfluoroalkyl Acids (e.g., PFNA, PFDA)
Perfluorononanoic acid (PFNA; C9) and perfluorodecanoic acid (PFDA; C10) exhibit:
- Persistence : Longer chains enhance environmental stability and bioaccumulation. PFDA’s half-life in humans exceeds 7 years .
- Toxicity : PFNA and PFDA induce stronger oxidative stress and mitochondrial dysfunction compared to PFOA .
PFAS Alternatives (e.g., HFPO-DA, HFPO-TA)
Hexafluoropropylene oxide dimer acid (HFPO-DA; GenX) and trimer acid (HFPO-TA) are emerging substitutes. Key findings:
- Toxicity : HFPO-DA exhibits higher gut toxicity in zebrafish (96-h LC50 = 106.6 mg/L) than PFOA (351.8 mg/L), suggesting unintended risks .
- Environmental Fate : These alternatives degrade into terminal perfluoroalkyl acids, perpetuating contamination cycles .
Comparative Data Tables
Table 1: Structural and Environmental Properties
Compound | Chain Length | Functional Group | Bioaccumulation Factor | Half-Life (Human, Years) |
---|---|---|---|---|
PFOA | C8 | Carboxylic Acid | 10–100 | 2.3–3.8 |
PFOS | C8 | Sulfonic Acid | 100–1000 | 4.8–5.4 |
PFHxA | C6 | Carboxylic Acid | 0.25–2.5 | 0.3–0.5 |
HFPO-DA | C3 (dimer) | Ether Acid | 5–50 | 0.1–0.3 |
Table 2: Toxicological Effects in Model Organisms
Compound | Hepatotoxicity | Developmental Toxicity | Immunotoxicity |
---|---|---|---|
PFOA | High | Moderate | Moderate |
PFOS | Moderate | High | High |
PFHxA | Low | Not observed | Low |
HFPO-DA | Moderate | High | Moderate |
Key Research Findings
- Environmental Persistence : PFOA and PFOS dominate global contamination, but shorter-chain compounds like PFHxA are increasingly detected in water systems .
- Analytical Challenges : LC-MS/MS is the gold standard for detecting PFOA and PFOS at trace levels (≤1 ng/L), though matrix effects in food samples complicate quantification .
- Human Exposure : PFOA and PFOS serum levels correlate with dietary intake, particularly from contaminated seafood and poultry .
- Regulatory Shifts : The EU restricts PFOA use (<25 ppb in products), while industries adopt short-chain PFAS and HFPO-DA despite unresolved toxicity concerns .
Biological Activity
Perfluorooctanoic acid (PFOA) is a synthetic perfluoroalkyl acid (PFAS) that has garnered attention due to its persistence in the environment and potential adverse health effects. This article delves into the biological activity of PFOA, focusing on its toxicological effects, mechanisms of action, epidemiological associations, and case studies.
Toxicological Profile
PFOA has been shown to exert various biological effects primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism is linked to several toxicological outcomes:
- Hepatotoxicity : PFOA is known to cause liver enlargement (hepatomegaly) and alterations in lipid metabolism. Studies indicate that PFOA exposure leads to increased liver size and changes in liver enzyme activities, suggesting a disruption in normal hepatic function .
- Immunotoxicity : Research indicates that PFOA can induce immunosuppression and chronic inflammation. It has been associated with decreased antibody responses and altered T-cell dynamics, which may contribute to increased susceptibility to infections and other diseases .
- Carcinogenic Potential : Animal studies have linked PFOA exposure to tumors in the liver, pancreas, and testicles. Epidemiological studies among workers exposed to PFOA have suggested associations with kidney cancer and testicular cancer .
The biological activity of PFOA can be attributed to several key mechanisms:
- Peroxisome Proliferation : PFOA activates PPARα, leading to peroxisome proliferation in the liver. This activation is associated with alterations in lipid metabolism and has been proposed as a mechanism for tumor induction in rodents .
- Oxidative Stress : Exposure to PFOA has been linked to oxidative DNA damage, which may contribute to its carcinogenic potential. Increased levels of biomarkers for oxidative stress have been observed following exposure .
- Metabolic Disruption : PFOA affects various metabolic pathways, including those involved in amino acid and lipid metabolism. For instance, significant alterations in neurotransmitter levels have been noted in animal studies, indicating potential neurobehavioral effects .
Epidemiological Evidence
Epidemiological studies provide important insights into the health effects associated with PFOA exposure:
- A cohort study involving workers at a DuPont facility found elevated mortality rates for certain cancers, including kidney cancer (adjusted odds ratio [AOR] = 2.0) and testicular cancer (AOR = 2.8) among those with high serum levels of PFOA .
- A systematic review categorized evidence linking PFOA exposure to various health outcomes, identifying sufficient evidence for associations with decreased antibody responses, dyslipidemia, and increased risk of kidney cancer .
Case Studies
Several case studies highlight the impact of PFOA exposure on human health:
- West Virginia Community Study : This study examined the health effects of water contaminated with PFOA. Findings indicated no significant association with diabetes but highlighted increased risks for renal disease among exposed individuals .
- NCI Nested Case-Control Study : This investigation assessed serum PFAS concentrations among women diagnosed with ovarian and endometrial cancers. The study aims to elucidate the relationship between PFAS exposure and cancer risk using serological data collected prior to diagnosis .
Summary of Health Outcomes Associated with PFOA
Health Outcome | Evidence Level |
---|---|
Kidney Cancer | Sufficient evidence |
Testicular Cancer | Limited/suggestive evidence |
Liver Enzyme Alterations | Limited/suggestive evidence |
Dyslipidemia | Sufficient evidence |
Decreased Antibody Response | Sufficient evidence |
Pregnancy-Induced Hypertension | Limited/suggestive evidence |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting PFOA in environmental and biological samples?
To quantify PFOA, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for trace-level detection . The U.S. EPA recommends systematic literature reviews to refine search strategies, using databases like PubMed to identify peer-reviewed methodologies . For biomonitoring, serum or plasma samples are preferred due to PFOA’s protein-binding affinity, with protocols validated for reproducibility across cohorts (e.g., Zhang et al., 2013, using isotopic dilution techniques) .
Q. How does PFOA persist in the environment, and what are its primary exposure pathways?
PFOA’s persistence stems from its strong carbon-fluorine bonds, which resist hydrolysis and photodegradation . Environmental monitoring studies (e.g., Lau et al., 2007) identify water supplies near industrial sites as major exposure vectors, with bioaccumulation observed in aquatic food chains . Human exposure occurs via contaminated drinking water, dietary intake, and placental transfer, as demonstrated by biomonitoring studies in pregnant populations .
Q. What are the basic toxicological effects of PFOA observed in animal models?
PFOA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, inducing hepatomegaly, lipid metabolism disruption, and hepatic tumors in rodents . Standard toxicology protocols involve chronic oral dosing (≥1 mg/kg/day) over 12–24 months, with histopathological endpoints (e.g., Leydig cell hyperplasia) assessed alongside serum biomarker analysis .
Advanced Research Questions
Q. How do researchers reconcile conflicting epidemiological data on PFOA’s carcinogenicity?
Conflicting findings arise from variations in study design, such as exposure misclassification (e.g., Vieira et al., 2013, which used geocoded exposure models vs. occupational cohorts with direct serum measurements) . Advanced approaches include longitudinal analyses (e.g., Dhingra et al., 2016a/b) to account for reverse causation and confounders like renal clearance rates . Meta-analyses (e.g., Johnson et al., 2014) apply random-effects models to pool risk estimates, revealing consistent associations with kidney and testicular cancers despite heterogeneity .
Q. What experimental designs are optimal for studying PFOA’s endocrine-disrupting effects?
Mechanistic studies use in vitro receptor-binding assays (e.g., human PPARγ transactivation assays) paired with in vivo models to assess developmental toxicity . For example, proteomic analysis of mouse testes (Zhang et al., 2014) identified PFOA-induced suppression of steroidogenic enzymes, validated via RNA interference . Dose-response relationships should account for non-monotonic effects, as low-dose prenatal exposure may alter pubertal timing .
Q. How can degradation kinetics of PFOA be modeled in advanced oxidation processes?
Persulfate-based oxidation (e.g., activated by heat or UV) follows pseudo-first-order kinetics, with degradation efficiency dependent on pH and chloride ion concentration . Density functional theory (DFT) simulations reveal that sulfate radicals preferentially attack PFOA’s carboxyl group, enabling computational validation of experimental rate constants (e.g., Lee et al., 2012) .
Q. What methodologies address species-specific differences in PFOA toxicokinetics?
Physiologically based pharmacokinetic (PBPK) models incorporate species-specific renal resorption rates to explain divergent half-lives (e.g., 3.8 years in humans vs. days in rodents) . Isotope-tracing in cross-species studies (e.g., Hinderliter et al., 2005) quantifies placental transfer efficiency, informing risk extrapolation .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREZUHAYWORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O2 | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt) | |
Record name | Perfluorooctanoic acid | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID8031865 | |
Record name | Perfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR. | |
Record name | Perfluorooctanoic acid | |
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Record name | PERFLUOROOCTANOIC ACID | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
192 °C, 189 °C | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.792 g/mL at 20 °C, 1.79 g/cm³ | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)] | |
Record name | Perfluorooctanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Perfluorooctanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PFOA | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Mechanism of Action |
Perfluorooctanoic acid (PFOA) has been shown to cause hepatotoxicity and other toxicological effects. Though PPARalpha activation by PFOA in the liver has been well accepted as an important mechanism of PFOA-induced hepatotoxicity, several pieces of evidence have shown that the hepatotoxic effects of PFOA may not be fully explained by PPARalpha activation. In this study, we observed autophagosome accumulation in mouse livers as well as HepG2 cells after PFOA exposure. Further in vitro study revealed that the accumulation of autophagosomes was not caused by autophagic flux stimulation. In addition, we observed that PFOA exposure affected the proteolytic activity of HepG2 cells while significant dysfunction of lysosomes was not detected. Quantitative proteomic analysis of crude lysosomal fractions from HepG2 cells treated with PFOA revealed that 54 differentially expressed proteins were related to autophagy or vesicular trafficking and fusion. The proteomic results were further validated in the cells in vitro and livers in vivo after PFOA exposure, which implied potential dysfunction at the late stage of autophagy. However, in HepG2 cells, it seemed that further inhibition of autophagy did not significantly alter the effects of PFOA on cell viability. Although these findings demonstrate that PFOA blocked autophagy and disturbed intracellular vesicle fusion in the liver, the changes in autophagy were observed only at high cytotoxic concentrations of PFOA, suggesting that autophagy may not be a primary target or mode of toxicity. Furthermore, since altered liver autophagy was not observed at concentrations of PFOA associated with human exposures, the relevance of these findings must be questioned., ...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms., ...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ..., To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ..., For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page. | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
335-67-1 | |
Record name | Perfluorooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-67-1 | |
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Record name | Perfluorooctanoic acid | |
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Record name | PERFLUOROOCTANOIC ACID | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecafluorooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947VD76D3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
54.3 °C, 52-54 °C | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.